molecular formula C4H9IO B14372471 1-Iodo-2-methylpropan-1-ol CAS No. 91083-60-2

1-Iodo-2-methylpropan-1-ol

Cat. No.: B14372471
CAS No.: 91083-60-2
M. Wt: 200.02 g/mol
InChI Key: HUZAPOVLMZVNMS-UHFFFAOYSA-N
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Description

1-Iodo-2-methylpropan-1-ol is an organic compound with the molecular formula C4H9IO. It is also known as isobutyl iodide. This compound is characterized by the presence of an iodine atom attached to a carbon chain, which also contains a hydroxyl group. The compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

1-Iodo-2-methylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of isobutanol with iodine and phosphorus trichloride. The reaction conditions typically include heating the mixture to facilitate the substitution of the hydroxyl group with an iodine atom. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Iodo-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of isobutanol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form hydrocarbons by removing the iodine atom. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.

    Medicine: It may be used in the development of pharmaceuticals that require iodine as a functional group.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Iodo-2-methylpropan-1-ol involves its ability to participate in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the substitution by nucleophiles. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Iodo-2-methylpropan-1-ol can be compared with other similar compounds, such as:

    Isobutanol (2-methylpropan-1-ol): Similar structure but lacks the iodine atom, making it less reactive in substitution reactions.

    Isobutyl chloride (1-chloro-2-methylpropane): Contains a chlorine atom instead of iodine, resulting in different reactivity and applications.

    Isobutyl bromide (1-bromo-2-methylpropane): Contains a bromine atom, which is less reactive than iodine but more reactive than chlorine. The uniqueness of this compound lies in its iodine atom, which makes it highly reactive in nucleophilic substitution reactions and useful in various synthetic applications.

Properties

CAS No.

91083-60-2

Molecular Formula

C4H9IO

Molecular Weight

200.02 g/mol

IUPAC Name

1-iodo-2-methylpropan-1-ol

InChI

InChI=1S/C4H9IO/c1-3(2)4(5)6/h3-4,6H,1-2H3

InChI Key

HUZAPOVLMZVNMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(O)I

Origin of Product

United States

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